4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER
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Overview
Description
4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a triazino-benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the triazino-benzothiazole core. This can be achieved through cyclocondensation reactions involving appropriate precursors such as 1-aryl-1-chloro-2,2,2-trifluoroethyl isocyanates and 3-amino-1-arylimino-1H-isoindoles in the presence of triethylamine
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a probe or reagent in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases, is ongoing.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the triazino-benzothiazole core play crucial roles in its activity, potentially affecting enzyme function, protein-protein interactions, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazino-benzothiazole derivatives and compounds with trifluoromethyl groups. Examples include:
- 4-trifluoromethyl-3,4-dihydro-1,3,5-triazino[2,1-a]isoindol-2-ones
- Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]
Uniqueness
The uniqueness of 4-[2,2-BIS(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOL-4-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H11F6N3OS |
---|---|
Molecular Weight |
431.4g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,2-bis(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C18H11F6N3OS/c1-28-11-8-6-10(7-9-11)14-25-16(17(19,20)21,18(22,23)24)26-15-27(14)12-4-2-3-5-13(12)29-15/h2-9H,1H3 |
InChI Key |
KKYBTJTWIDCDHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(N=C3N2C4=CC=CC=C4S3)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(N=C3N2C4=CC=CC=C4S3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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